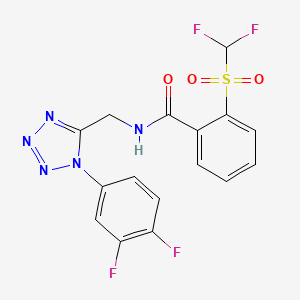

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly known as L-AP4, is an amino acid analog that has been extensively studied for its potential therapeutic uses. L-AP4 is a powerful agonist of metabotropic glutamate receptors, which are widely distributed in the central nervous system.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Stereochemistry

- The asymmetric synthesis and determination of absolute configurations of certain derivatives of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid have been explored. A study described the synthesis of a benzylic hydroxylation metabolite, where the absolute configurations of diastereoisomers were assigned (Shetty & Nelson, 1988).

Functional Modification in Polymer Science

- The compound has been used for functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including a derivative of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, which enhanced their thermal stability and biological activities (Aly & El-Mohdy, 2015).

Synthesis and Evaluation in Pharmacology

- Novel derivatives of this compound have been synthesized and evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. Certain compounds exhibited significant effects comparable to standard treatments (Subudhi & Sahoo, 2011).

Structural Investigations and Crystallography

- Structural investigations, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations, have been performed on derivatives of this compound, providing insights into the molecular interactions and stability of these compounds (Venkatesan et al., 2016).

Renewable Building Blocks in Materials Science

- Derivatives of (2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid have been used as renewable building blocks for enhancing reactivity in materials science. An example includes the reaction with bio-based amines to form bio-based benzoxazine end-capped molecules, suitable for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition in Industrial Applications

- Derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors, particularly for copper in acidic solutions. The studies include both chemical and electrochemical methods to demonstrate their inhibitory properties (Abu-Rayyan et al., 2022).

Propiedades

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDQTUROESJWHM-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465495 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

CAS RN |

55610-83-8 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide](/img/structure/B2913318.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2913320.png)

![Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI)](/img/structure/B2913326.png)

![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)

![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)

![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)